Product packaging for Bicyclo[2.2.2]oct-5-en-2-yl acetate(Cat. No.:CAS No. 34020-37-6)

Bicyclo[2.2.2]oct-5-en-2-yl acetate

Cat. No.: B15477844
CAS No.: 34020-37-6
M. Wt: 166.22 g/mol
InChI Key: HSXBBSHKSJIRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bicyclo[2.2.2]oct-5-en-2-yl acetate is a chiral, bicyclic organic compound with the molecular formula C 10 H 14 O 2 and a molecular weight of 166.22 g/mol . This compound serves as a valuable synthetic building block and intermediate in advanced organic synthesis and medicinal chemistry research. Its structure incorporates a rigid bicyclo[2.2.2]octene scaffold, a framework recognized for its utility in constructing complex three-dimensional architectures . The primary research application of this compound stems from its functionalization, where the acetate group can be hydrolyzed to the corresponding alcohol, Bicyclo[2.2.2]oct-5-en-2-ol , which can subsequently be oxidized to Bicyclo[2.2.2]oct-5-en-2-one . These derivatives are pivotal intermediates in stereoselective Diels-Alder reactions, which are fundamental for the synthesis of complex natural products and pharmaceuticals . The rigid, three-dimensional bicyclo[2.2.2]octene core is increasingly investigated as a versatile scaffold in drug discovery, for instance, in the design and synthesis of novel ethenopyrrolo[3,4-f]isoindole scaffolds that have been evaluated as non-covalent inhibitors for targets like the SARS-CoV-2 3CL main protease . Key Identifiers and Properties: • CAS Number: 34020-37-6 • Molecular Formula: C 10 H 14 O 2 • Molecular Weight: 166.22 g/mol • Boiling Point: ~218.1 °C at 760 mmHg This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B15477844 Bicyclo[2.2.2]oct-5-en-2-yl acetate CAS No. 34020-37-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34020-37-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-bicyclo[2.2.2]oct-5-enyl acetate

InChI

InChI=1S/C10H14O2/c1-7(11)12-10-6-8-2-4-9(10)5-3-8/h2,4,8-10H,3,5-6H2,1H3

InChI Key

HSXBBSHKSJIRJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2CCC1C=C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.2.2 Oct 5 En 2 Yl Acetate and Its Precursors

Diels-Alder Cycloaddition Strategies for Bicyclo[2.2.2]octene Framework Construction

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for the synthesis of the bicyclo[2.2.2]octene skeleton. rsc.orgresearchgate.net This reaction involves the combination of a conjugated diene and a dienophile to form a six-membered ring. researchgate.net The intrinsic nature of this reaction allows for the creation of multiple stereocenters in a single, predictable step. researchgate.net

Regioselective and Stereoselective Approaches in [4+2] Cycloadditions

The regioselectivity and stereoselectivity of the Diels-Alder reaction are critical for the precise construction of substituted bicyclo[2.2.2]octenes. The "endo rule" often governs the stereochemical outcome, predicting that the dienophile's substituents will orient themselves towards the diene's π-system in the transition state. chim.it However, the facial stereoselectivity, determining whether the dienophile adds to the syn or anti face of the diene, is influenced by steric hindrance. cdnsciencepub.com In many cases, addition occurs at the less sterically hindered face. cdnsciencepub.com

The regioselectivity, or the orientation of addition between an unsymmetrical diene and dienophile, is dictated by the electronic properties of the substituents on both components. chim.it Computational studies, such as those employing density functional theory (DFT), can help predict the favored regioisomer by analyzing the HOMO-LUMO energy gaps of the reactants. nih.gov

Reactant Scope and Dienophile/Diene Combinations

A wide array of dienes and dienophiles have been employed to construct the bicyclo[2.2.2]octene framework. Substituted 1,3-cyclohexadienes are common diene components. cdnsciencepub.comgoogle.com For instance, heating 1-methoxy-2-methyl-1,4-cyclohexadiene with maleic anhydride (B1165640) results in the formation of a bicyclo[2.2.2]octene derivative. cdnsciencepub.com Similarly, 2H-pyran-2-ones can act as dienes, reacting with dienophiles like maleic anhydride in a double Diels-Alder reaction to yield highly substituted bicyclo[2.2.2]octene systems. arkat-usa.orgnih.gov The reactivity of these dienes can be tuned by the electronic nature of their substituents. arkat-usa.org

Common dienophiles include acrolein, maleic anhydride, and various substituted acrylonitriles. cdnsciencepub.comgoogle.com The choice of dienophile is crucial as it introduces specific functional groups into the resulting bicyclic structure. For example, using 2-acetoxyacrylonitrile or 2-chloroacrylonitrile (B132963) as the ene component in reactions with substituted cyclohexadienes provides a direct route to bicyclo[2.2.2]oct-5-en-2-one precursors. google.com

Oxidative Decarboxylation Pathways Leading to Bicyclo[2.2.2]oct-5-en-2-ones

Oxidative decarboxylation provides a key transformation for converting dicarboxylic acid precursors, often derived from Diels-Alder adducts, into the desired bicyclo[2.2.2]octenone core. cdnsciencepub.comcdnsciencepub.com A common reagent for this process is lead tetraacetate. cdnsciencepub.comresearchgate.net

For example, a bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride, synthesized via a Diels-Alder reaction, can be hydrolyzed to the corresponding dicarboxylic acid. cdnsciencepub.comresearchgate.net Treatment of this diacid with lead tetraacetate can then induce oxidative decarboxylation to yield the target bicyclo[2.2.2]oct-5-en-2-one. cdnsciencepub.com However, this reaction can sometimes be accompanied by rearrangements, leading to the formation of bicyclo[3.2.1]octane byproducts through a 1,2-acyl migration mechanism. cdnsciencepub.comresearchgate.net The reaction conditions, including the solvent and the presence of reagents like pyridine (B92270), can influence the product distribution.

Organocatalytic and Transition Metal-Catalyzed Syntheses of Bicyclo[2.2.2]octenes

Modern synthetic methods have introduced organocatalytic and transition metal-catalyzed approaches to access the bicyclo[2.2.2]octene framework, often with high enantioselectivity. nih.govgoogle.com

Organocatalysis offers a metal-free alternative for constructing these bicyclic systems. nih.gov For instance, a chiral oxaziridinium organocatalyst has been utilized in a tandem ortho-hydroxylative phenol (B47542) dearomatization and [4+2] cycloaddition to produce bicyclo[2.2.2]octenones with high enantiomeric excess. nih.gov Proline-derived organocatalysts have also been shown to be effective in promoting enantioselective Diels-Alder reactions to form bicyclo[2.2.2]octane derivatives. acs.org

Transition metal catalysis provides another powerful avenue. Palladium-catalyzed processes have been developed for the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes from 1,4-dimethylene cyclohexane. google.comgoogle.com A cascade reaction involving C-C bond cleavage, vinylation, and a Mizoroki-Heck reaction, catalyzed by palladium, has been developed to construct densely functionalized bicyclo[2.2.2]octane frameworks. nih.gov

Resolution and Asymmetric Synthesis of Chiral Bicyclo[2.2.2]oct-5-en-2-yl Acetate (B1210297) Isomers

The synthesis of enantiomerically pure bicyclo[2.2.2]oct-5-en-2-yl acetate and its precursors is of significant interest. This can be achieved through the resolution of racemic mixtures or by direct asymmetric synthesis.

Racemic mixtures of bicyclo[2.2.2]oct-5-en-2-ones can be resolved by ketalization with an optically pure diol, such as L-(+)-ethyl tartrate. google.com The resulting diastereomeric ketals can then be separated, followed by hydrolysis to obtain the individual enantiomers of the ketone.

Asymmetric synthesis aims to directly produce the desired enantiomer. This is often accomplished using chiral catalysts in the key bond-forming reactions. For example, a chiral oxazaborolidinium-catalyzed asymmetric Diels-Alder reaction has been employed to construct the bicyclo[2.2.2]octane framework enantio-selectively. nih.gov Similarly, cobalt(II) complexes with chiral N,N'-dioxide ligands have been used to catalyze the asymmetric Diels-Alder reaction between racemic norcaradienes and β-nitroenones, leading to the formation of chiral bicyclo[2.2.2]octene-based dienes. researchgate.net

Rearrangement-Based Synthetic Routes to Bicyclo[2.2.2]octene Core

Rearrangement reactions offer alternative and sometimes non-intuitive pathways to the bicyclo[2.2.2]octene core. rsc.orgrsc.org Ring-closing metathesis (RCM) has emerged as a powerful tool in this regard. nih.govrsc.org For example, a propellane containing a bicyclo[2.2.2]octene unit can be synthesized via a sequence involving a Diels-Alder reaction, C-allylation, and a final RCM step. nih.govrsc.org

Another example involves the Claisen rearrangement. A bicyclic aldehyde, which can be further elaborated to a diallyl bicyclic derivative, can be synthesized through a thermal Claisen rearrangement of an allyl-vinyl ether. Subsequent ring-closing metathesis of the diallyl intermediate can then furnish a spiro-cyclohexene bicyclo[2.2.2]octane derivative. researchgate.net

Stereochemical and Conformational Aspects of Bicyclo 2.2.2 Oct 5 En 2 Yl Acetate

Endo/Exo Isomerism and Stereochemical Assignment

The bicyclo[2.2.2]octene skeleton allows for the existence of stereoisomers based on the orientation of the substituent at the C-2 position. The terms endo and exo are used to describe the relative position of the acetate (B1210297) group. However, in the C2v symmetric bicyclo[2.2.2]octene system, the terms syn (closer to the double bond) and anti (further from the double bond) are sometimes used. For clarity in substituted systems, the endo and exo nomenclature, borrowed from the related bicyclo[2.2.1]heptane system, is often employed, where endo refers to the substituent being oriented towards the longer bridge and exo towards the shorter one. In the context of Bicyclo[2.2.2]oct-5-en-2-yl acetate, these isomers are diastereomers and can be distinguished by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

The synthesis of the precursor, endo-bicyclo[2.2.2]oct-5-en-2-ol, can be accomplished, and subsequent acetylation with acetic anhydride (B1165640) in pyridine (B92270) yields the target endo-acetate. lookchem.com The stereochemical assignment is confirmed by analyzing the coupling constants and chemical shifts in the ¹H NMR spectrum.

Determination of Enantiomeric Purity and Chiral Resolution Techniques

As this compound is a chiral molecule, it exists as a pair of enantiomers. Determining the enantiomeric purity of a sample is crucial, and various techniques have been developed for this purpose.

Diastereomeric Derivatization and NMR Integration

A common and effective method for determining enantiomeric excess (ee) is through the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent. researchgate.net For the precursor alcohol, racemic bicyclo[2.2.2]oct-5-en-2-ol can be reacted with an enantiomerically pure chiral acid, such as (S)-O-acetylmandelic acid, in the presence of a coupling agent like DCC/DMAP. researchgate.net This reaction forms diastereomeric esters.

The resulting diastereomers have distinct chemical environments and, therefore, different chemical shifts in their NMR spectra. researchgate.net By integrating the signals of specific protons (e.g., the methyl or aromatic protons of the mandelate (B1228975) group) in the ¹H NMR spectrum, the ratio of the diastereomers can be accurately quantified, which directly corresponds to the enantiomeric ratio of the original alcohol. researchgate.net

Table 1: Example of NMR Data for Diastereomeric Mandelate Esters This table is illustrative, based on the described methodology.

Diastereomer Proton Signal Chemical Shift (ppm) Integration
(R)-alcohol-(S)-mandelate Phenyl-H 7.35-7.50 1.0
(S)-alcohol-(S)-mandelate Phenyl-H 7.25-7.40 0.8

X-ray Crystallography for Absolute Configuration

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) has become a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution. rsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure.

For bicyclic systems, VCD signals can be particularly strong. mdpi.com The absolute configuration is assigned by comparing the experimental VCD spectrum with a theoretical spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known enantiomer (e.g., the R-enantiomer). mdpi.comresearchgate.net A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration. rsc.org This method is advantageous as it does not require crystallization and provides insight into the solution-phase conformation. rsc.org

Conformational Analysis of the Bicyclo[2.2.2]octane Skeleton

The bicyclo[2.2.2]octane skeleton is not perfectly rigid and possesses a degree of conformational flexibility. While often depicted with D3h symmetry, spectroscopic and electron diffraction data suggest that the parent hydrocarbon may adopt a twisted D3 conformation to alleviate steric strain between eclipsed hydrogens. cdnsciencepub.com This twisting motion is described as having a large amplitude. cdnsciencepub.com

In substituted derivatives like this compound, the skeleton can exhibit a slightly twisted conformation. nih.gov The degree of twist can be influenced by the nature and position of substituents. The relatively low strain of the bicyclo[2.2.2]octane skeleton compared to the bicyclo[2.2.1]heptane system is a key feature influencing its reactivity. cdnsciencepub.com Conformational preferences can also impact the stereochemical outcome of reactions, for example, by influencing the facial selectivity of reagents approaching the molecule. cdnsciencepub.com

Stereoselectivity in Synthetic Transformations and Reaction Mechanisms

The stereochemistry of this compound and its precursors plays a critical role in its synthesis and subsequent reactions.

The primary method for constructing the bicyclo[2.2.2]octene framework is the Diels-Alder reaction between a 1,3-cyclohexadiene (B119728) and a suitable dienophile. nih.gov The stereoselectivity of this cycloaddition (endo vs. exo) can be influenced by reaction conditions. For example, the reaction of cyclohexa-1,3-diene can result in a favored endo product. researchgate.net

The existing stereocenters in the bicyclic system can direct the stereochemical outcome of further transformations. For instance, the dihydroxylation of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes with osmium tetroxide proceeds in a highly selective manner to yield diols anti to the peroxide bridge. acs.org Similarly, acetolysis of chiral precursors like (+)-endo-bicyclo[2.2.2]oct-5-en-2-yl p-toluenesulfonate proceeds with anchimeric assistance, leading to rearranged products with specific stereochemistry, such as the racemic exo(axial)-bicyclo[3.2.1]oct-3-en-2-yl acetate. researchgate.net This highlights how the initial stereochemistry dictates the reaction pathway, often through the formation of bridged carbocation intermediates that are stereoselectively attacked. researchgate.netgla.ac.uk

Table 2: Compound Names Mentioned

Compound Name
This compound
Bicyclo[2.2.2]octane
Bicyclo[2.2.1]heptane
endo-Bicyclo[2.2.2]oct-5-en-2-ol
Acetic anhydride
Pyridine
(S)-O-acetylmandelic acid
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
2,5-Diazabicyclo[2.2.2]octane
1,3-Cyclohexadiene
Osmium tetroxide
(+)-endo-Bicyclo[2.2.2]oct-5-en-2-yl p-toluenesulfonate

Computational and Theoretical Investigations of Bicyclo 2.2.2 Oct 5 En 2 Yl Acetate Systems

Quantum Chemical Studies on Reaction Pathways and Intermediates

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving bicyclic systems. They allow for the characterization of transient species such as transition states and intermediates, which are crucial for understanding reaction mechanisms.

A primary reaction pathway for synthesizing the bicyclo[2.2.2]octene skeleton is the Diels-Alder reaction. nih.gov Computational studies, particularly quantum mechanical computations, have been used to explore the mechanisms of these [4+2] cycloadditions. nih.govnumberanalytics.com These studies can predict whether a reaction will proceed through a concerted, synchronous mechanism, as implied by the Woodward-Hoffmann rules, or via a stepwise pathway involving diradical intermediates. numberanalytics.commdpi.com For instance, in the synthesis of substituted bicyclo[2.2.2]octenes, a double one-pot Diels–Alder cycloaddition can occur where an intermediate bridged bicyclo[2.2.2]octene is formed, which then undergoes a retro-hetero-Diels–Alder reaction before reacting again to form the final product. nih.gov

Quantum chemical methods also elucidate the pathways of rearrangements, which are common in strained bicyclic molecules. Oxidative decarboxylation of related bicyclo[2.2.2]octane dicarboxylic acids with lead tetraacetate can lead to rearranged bicyclo[3.2.1]octane systems. researchgate.net Theoretical models propose that these rearrangements involve the formation of a carbonium ion intermediate that undergoes a 1,2-acyl migration. researchgate.net Similarly, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide yields rearranged products, and the mechanism is believed to involve ionic intermediates. sci-hub.se Photochemical transformations of complex bicyclo[2.2.2]oct-5-en-2-ones have also been studied, revealing regioselective rearrangements that lead to the formation of exceptionally stable vinyl ketenes. beilstein-journals.org

Reaction TypeComputational MethodKey FindingsReferences
Diels-Alder CycloadditionQuantum Mechanics (QM)Elucidation of concerted vs. stepwise mechanisms; prediction of transition state structures. nih.govnumberanalytics.commdpi.com
Oxidative DecarboxylationTheoretical ModelingPostulation of carbonium ion intermediates and 1,2-acyl migration pathways. researchgate.net
Photochemical RearrangementNot SpecifiedAnalysis of regioselective 1,5-phenyl migration leading to stable ketene (B1206846) formation. beilstein-journals.org

Density Functional Theory (DFT) for Radical Stability and Strain Energy Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules, including radical stability and ring strain, which are defining features of the bicyclo[2.2.2]octane framework.

The strain energy of the bicyclo[2.2.2]octane system is significant and influences its reactivity. researchgate.net This inherent strain plays a critical role in radical-mediated reactions. For example, studies on the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters, which generate a bicyclo[2.2.2]oct-5-en-2-yl radical, show a competition between the parent radical and a rearranged bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org Although the bicyclo[3.2.1]octene system has greater ring strain, the stability of the resulting radical can override this factor. escholarship.org DFT calculations can quantify the energies of these radical species and the transition states connecting them, explaining the observed product ratios. The presence of radical-stabilizing substituents can reverse the inherent preference, favoring the more strained but better-stabilized radical system. escholarship.org

The performance of various DFT functionals in accurately modeling these systems is a subject of ongoing research. Benchmarking studies have shown that meta-hybrid functionals like M06-2X and double-hybrid functionals often provide the best performance for calculating reaction barriers and energies in pericyclic reactions, which are closely related to the formation and reactions of bicyclic systems. rsc.org

DFT FunctionalMean Absolute Error (kcal mol⁻¹)Performance CategoryReference
M06-2X1.1Meta-Hybrid (Best Overall) rsc.org
B2K-PLYP1.4 - 1.5Double-Hybrid rsc.org
mPW2K-PLYP1.4 - 1.5Double-Hybrid rsc.org
revDSD-PBEP861.4 - 1.5Double-Hybrid rsc.org
BP865.8GGA (Higher Error) rsc.org

Molecular Modeling of Stereochemical Preferences and Conformational Dynamics

Molecular modeling techniques, including molecular mechanics, are essential for understanding the three-dimensional structure of bicyclo[2.2.2]oct-5-en-2-yl acetate (B1210297) and predicting the stereochemical outcomes of its reactions. The rigid bicyclic skeleton limits conformational freedom, but subtle dynamics can have a significant impact on reactivity.

In the synthesis of bicyclo[2.2.2]octene derivatives via the Diels-Alder reaction, high stereoselectivity is often observed. nih.gov Molecular modeling can explain these preferences. For example, calculations on related bicyclic systems have shown that stereoselectivity can be dictated by steric congestion around the double bond. stir.ac.uk The formation of exclusively exo,exo stereoisomers in certain syntheses has been confirmed through spectroscopic methods and X-ray diffraction, with molecular modeling providing a theoretical basis for this preference. nih.gov

Furthermore, the preferred conformation of the bicyclic system influences its reactivity and selectivity. Investigations into the bicyclo[3.2.0]heptane system, a related strained ring structure, demonstrated that the endo-envelope conformer is preferred over the exo-twist conformer, and this preference dictates the regioselectivity of addition reactions. stir.ac.uk Similar conformational analyses are critical for the bicyclo[2.2.2]octene system, where the boat-like conformation of the six-membered rings is a key structural feature. The relative stability of different conformers and the energy barriers to interconversion can be calculated, providing a dynamic picture of the molecule that governs its interaction with reactants.

Electronic Structure and Reactivity Predictions for Bicyclic Systems

The electronic structure of a molecule is fundamental to its reactivity. For bicyclic systems, computational methods are used to analyze properties like frontier molecular orbitals (FMOs), orbital symmetry, and charge distribution to predict how and where a reaction will occur.

The reactivity of bicyclo[2.2.2]octene systems in pericyclic reactions is a classic example of orbital symmetry control. numberanalytics.com The Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, predict the stereochemical outcomes of these concerted reactions. numberanalytics.com Quantum chemical calculations provide a more detailed picture by modeling the FMOs (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) of the diene and dienophile in Diels-Alder reactions. The energy gap and overlap between these orbitals determine the reaction's feasibility and rate. nih.gov

Beyond pericyclic reactions, electronic structure calculations can predict the regioselectivity of electrophilic additions. For instance, in the related bicyclo[2.2.1]hept-5-en-2-one, quantum mechanical calculations find that the stability of the potential cationic intermediates dictates the site of attack, explaining the observed regioselectivity. mdpi.com Machine learning algorithms are also emerging as a powerful tool for reactivity prediction. By training models on large datasets of reactions, it is possible to predict the outcomes of transformations for new bicyclic systems, even when the underlying mechanistic principles are complex. rsc.org These models can learn to recognize shared mechanistic features, such as the cyclic movement of electrons in pericyclic reactions, to improve their predictive accuracy. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for Bicyclo 2.2.2 Oct 5 En 2 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of Bicyclo[2.2.2]oct-5-en-2-yl acetate (B1210297) in solution. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for the assignment of each atom within the molecule.

Two-Dimensional NMR (COSY, NOESY, HMQC, HMBC) for Structural Elucidation

To unambiguously assign all proton and carbon signals and to determine the stereochemistry of the acetate group (exo or endo), a combination of two-dimensional NMR experiments is essential. acs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships within the molecule. For Bicyclo[2.2.2]oct-5-en-2-yl acetate, COSY would show correlations between adjacent protons, such as between the olefinic protons (H-5 and H-6) and their neighboring bridgehead protons. It would also help trace the connectivity within the bicyclic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons. Key NOE correlations would establish the relative stereochemistry of the acetate group. For example, an NOE between the proton at C-2 and specific protons on the bicyclic ring would differentiate between the exo and endo isomers. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

2D NMR Technique Information Provided for this compound
COSY Reveals ¹H-¹H coupling networks, confirming connectivity of the bicyclic rings and the position of the double bond.
NOESY Determines through-space proximity of protons, crucial for establishing the exo/endo stereochemistry of the acetate group.
HMQC/HSQC Correlates directly attached ¹H and ¹³C nuclei, enabling definitive carbon signal assignments.
HMBC Shows long-range ¹H-¹³C correlations, confirming the carbon framework and the position of the acetate group.

Dynamic NMR (DNMR) for Studying Ring-Flipping Barriers

The bicyclo[2.2.2]octane framework is not rigid and undergoes a characteristic ring-flipping motion. rsc.org Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of this conformational change. By recording NMR spectra at variable temperatures, the rate of the ring flip can be determined. At low temperatures, the flipping is slow on the NMR timescale, and separate signals for the non-equivalent axial and equatorial protons of the ethano bridges may be observed. As the temperature increases, the rate of flipping increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal.

The activation energy (ΔG‡) for this ring inversion can be calculated from the coalescence temperature and the chemical shift difference between the exchanging nuclei. For bicyclo[2.2.2]octane derivatives, these barriers are typically in the range of 5 to 15 kcal/mol. nih.govresearchgate.net

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of this compound. While a specific mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on related structures like Bicyclo[2.2.2]oct-5-en-2-one. nih.govnih.gov

Upon electron ionization (EI), the molecular ion peak (M⁺) would be observed. A prominent fragmentation pathway would likely involve the loss of the acetoxy group or acetic acid. A characteristic retro-Diels-Alder reaction of the cyclohexene (B86901) ring is also a probable fragmentation pathway, which would result in the loss of ethene and the formation of a cyclohexadienone-derived radical cation.

Predicted Fragment Ion Proposed Fragmentation Pathway
[M - CH₃COOH]⁺Loss of acetic acid
[M - CH₃CO]⁺Loss of the acetyl group
[M - C₂H₄]⁺Retro-Diels-Alder reaction with loss of ethylene

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, a single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and the conformation of the bicyclic system. nih.govgoogle.com It would unambiguously confirm the relative stereochemistry of the acetate substituent (exo or endo) and provide insights into the molecular packing in the crystal lattice. While the synthesis of related bicyclo[2.2.2]octene derivatives has been reported, a specific crystal structure for the title compound is not found in the surveyed literature. researchgate.net

Structural Parameter Information from X-ray Crystallography
Bond Lengths Precise measurement of all carbon-carbon and carbon-oxygen bond distances.
Bond Angles Accurate determination of the angles within the bicyclic framework and the acetate group.
Torsional Angles Defines the conformation and twist of the bicyclo[2.2.2]octene ring system.
Stereochemistry Unambiguous confirmation of the exo or endo orientation of the acetate group.
Crystal Packing Reveals intermolecular interactions in the solid state.

Applications and Synthetic Utility of Bicyclo 2.2.2 Oct 5 En 2 Yl Acetate and Its Derivatives

As a Building Block in Complex Natural Product Synthesis

The bicyclo[2.2.2]octane core is a key structural motif that serves as a strategic intermediate in the synthesis of various natural products, including terpenes and alkaloids. google.com Its defined stereochemical centers and functional group handles allow for intricate molecular architectures to be constructed with high degrees of control.

One notable application is in the synthesis of cyclohexane-1,2,3,4-tetraols. acs.org For instance, the natural product (1S,2R,3S,4R,5R)-2-methyl-5-(propan-2-yl)cyclohexane-1,2,3,4-tetrol was synthesized in a concise sequence starting from (R)-α-phellandrene. acs.org The key step involved the formation of 1,4-disubstituted 2,3-dioxabicyclo[2.2.2]oct-5-enes, which were then subjected to dihydroxylation and subsequent reduction of the peroxide bridge to yield the desired tetraol core. acs.org

Furthermore, progress has been made toward the total synthesis of parthenolide, a sesquiterpene lactone with significant biological activity, utilizing methodologies centered around the bicyclo[2.2.2]octane framework. escholarship.org Synthetic routes often rely on the strategic construction and subsequent fragmentation or rearrangement of this bicyclic system to assemble the complex carbocycles found in nature. escholarship.org

Scaffold Design in Medicinal Chemistry for Biologically Relevant Compounds

The bicyclo[2.2.2]octane skeleton is recognized as a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework capable of providing ligands for more than one type of biological receptor or enzyme. Its rigid structure allows for precise positioning of pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.

Derivatives of this bicyclic system are crucial building blocks for a range of therapeutic agents. google.com For example, they are integral to the structure of certain adenosine (B11128) receptor antagonists and agents developed for the treatment of metabolic syndrome. google.com The constrained nature of the scaffold helps to reduce conformational flexibility, which is often a desirable trait in drug design to minimize off-target effects.

Specific derivatives like cis-2,5-diaminobicyclo[2.2.2]octane have been developed as chiral scaffolds. researchgate.net When incorporated into salen-metal complexes, these scaffolds have shown promise in asymmetric synthesis, which is critical for producing enantiomerically pure drugs. researchgate.net This approach has been applied in the synthesis of the drug candidate Synosutine. researchgate.net Similarly, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives serve as constrained scaffolds for creating foldamers and have been investigated for their potential as enzyme inhibitors and antitumor agents. researchgate.net

Derivative ScaffoldTherapeutic Area/ApplicationTarget Class (Example)
Bicyclo[2.2.2]octane SubstituentsNeurological DisordersAdenosine Receptors
Bicyclo[2.2.2]octane DerivativesMetabolic DisordersGPR120 Modulators
cis-2,5-Diaminobicyclo[2.2.2]octaneDrug Synthesis (Catalysis)Metalloenzymes
1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (ABOC)Oncology, Infectious DiseaseEnzymes, Protein-protein interactions

Role as Chiral Ligands in Asymmetric Catalysis

Chiral dienes based on the bicyclo[2.2.2]octadiene (bod) skeleton are highly effective ligands in transition metal-catalyzed asymmetric reactions. rsc.orgorganic-chemistry.org These ligands, often derived from versatile starting materials like phenylbicyclo[2.2.2]oct-5-en-2-one, can be synthesized in a scalable manner. nih.gov The rigid bicyclic framework creates a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in a variety of chemical transformations.

Rhodium complexes of these chiral dienes have demonstrated exceptional performance in asymmetric 1,4-addition reactions of organoboron reagents to electron-deficient olefins. rsc.orgrsc.org For example, a chiral diene bearing ferrocenyl and phenyl groups on the bicyclo[2.2.2]octa-2,5-diene skeleton ((R,R)-Fc,Ph-bod) was used as a ligand for rhodium to catalyze the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, achieving high enantiomeric excesses (ee). rsc.orgrsc.org

Similarly, the C2-symmetric diene ligand (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) has been successfully employed in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, producing diarylmethylamines with up to 99% ee. organic-chemistry.org These ligands have shown superior performance in terms of both enantioselectivity and catalytic activity when compared to some traditional chiral phosphine (B1218219) ligands. organic-chemistry.org In addition to rhodium, iridium complexes featuring bicyclo[2.2.2]octadiene ligands have been used for the kinetic resolution of allylic carbonates. bohrium.com

Catalyst SystemReaction TypeSubstrateProductEnantioselectivity (ee)
[RhCl(coe)2]2 / (R,R)-Fc,Ph-bod1,4-Additionα,β-Unsaturated Ketone + Arylboronic AcidChiral KetoneUp to 98%
[Rh(acac)(C2H4)2] / (R,R)-Ph-bod*ArylationN-Tosylarylimine + ArylboroxineChiral DiarylmethylamineUp to 99%
[IrCl(COE)2]2 / Chiral bod LigandKinetic ResolutionAllylic CarbonateChiral Phenyl EtherUp to 98% (recovered carbonate)

Precursors for the Synthesis of Other Bridged Bicyclic Systems

The bicyclo[2.2.2]octene framework is not only a stable scaffold but also a valuable precursor that can be induced to rearrange into other bridged bicyclic systems, such as the bicyclo[3.2.1]octane skeleton. These rearrangements provide access to alternative and often more complex molecular architectures that are difficult to synthesize directly.

One such transformation occurs via radical chemistry. Under radical-generating conditions, a bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange through a cyclopropylcarbinyl radical intermediate to form the thermodynamically more stable bicyclo[3.2.1]oct-6-en-2-yl radical. escholarship.org The ratio of the resulting [2.2.2] and [3.2.1] systems can be influenced by the presence of radical-stabilizing substituents. escholarship.org

Solvolytic rearrangements are also common. The reduction of syn-bicyclo[2.2.2]oct-5-en-2-yl toluene-p-sulphonate with lithium aluminium hydride leads to the formation of bicyclo[3.2.1]oct-2-ene. gla.ac.uk Furthermore, oxidative decarboxylation of certain bicyclo[2.2.2]oct-5-ene dicarboxylic acid derivatives with lead tetraacetate can yield bicyclo[2.2.2]oct-5-en-2-one products alongside rearranged products possessing the bicyclo[3.2.1]octane framework. researchgate.net These rearrangements highlight the utility of the bicyclo[2.2.2]octene system as a synthetic intermediate that can be strategically transformed into other valuable bridged ring systems.

Q & A

Q. What are the key synthetic pathways for producing Bicyclo[2.2.2]oct-5-en-2-yl acetate, and how can reaction conditions be optimized?

Synthesis typically involves radical-mediated rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl esters. For example, reduction under radical-generating conditions initiates a bicyclo[2.2.2]oct-5-en-2-yl radical intermediate, which rearranges into a bicyclo[3.2.1]oct-6-en-2-yl radical via cyclopropylcarbinyl radical pathways. Optimization requires balancing ring strain and radical stabilization effects of substituents to control product ratios. Reaction temperature, solvent polarity, and substituent electronic properties (e.g., electron-withdrawing groups) significantly influence yields .

Q. What safety protocols are essential for handling bicyclo[2.2.2]octane derivatives in laboratory settings?

Prioritize GHS-compliant measures:

  • Acute toxicity (H302): Use fume hoods and avoid ingestion.
  • Skin/eye irritation (H315, H319): Wear nitrile gloves and safety goggles.
  • Respiratory irritation (H335): Implement engineering controls (e.g., local exhaust ventilation). Store in sealed containers under inert gas to prevent degradation. Always consult SDS for compound-specific hazards .

Q. How can the purity of this compound be assessed during synthesis?

Use low-temperature crystallization or preparative HPLC to isolate isomers. Analytical techniques include:

  • GC-MS for volatile byproduct detection.
  • NMR (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • Polarimetry for enantiomeric excess in chiral derivatives .

Advanced Research Questions

Q. How do ring strain and radical stability govern product distribution in bicyclo[2.2.2]octane derivative rearrangements?

The bicyclo[3.2.1]octene system is inherently more strained than bicyclo[2.2.2]octene. However, radical-stabilizing groups (e.g., aryl, cyano) at key positions can override strain effects, favoring rearrangement. Product ratios depend on the interplay of torsional steering (preferring equatorial isomers) and substituent electronic effects. Computational modeling (DFT) can predict transition state energies and guide substituent selection .

Q. What methodologies are effective for stereochemical analysis of this compound isomers?

  • X-ray crystallography resolves absolute configurations of crystalline derivatives.
  • NOESY NMR identifies spatial proximity of substituents in solution.
  • VCD (Vibrational Circular Dichroism) distinguishes enantiomers in chiral analogs. Torsional steering during rearrangement often biases equatorial isomer formation, simplifying chromatographic separation .

Q. How can subgroup analysis improve pharmacological studies of bicyclo[2.2.2]octane derivatives?

Pre-specify subgroups (e.g., based on metabolic enzyme expression) in trial protocols. Use stratified randomization and interaction tests (e.g., Cox proportional hazards models) to quantify treatment effects. Report absolute/relative risk differences for subgroups and their complements. Clinically interpretable thresholds (e.g., hazard ratio >2.0) should justify subgroup relevance .

Q. What role do electron-donating/withdrawing substituents play in radical stability during bicyclo[2.2.2]octane rearrangements?

Electron-donating groups (e.g., methyl, methoxy) stabilize radicals via hyperconjugation, favoring retention of the bicyclo[2.2.2]octane framework. Conversely, electron-withdrawing groups (e.g., nitro, cyano) delocalize radical density, promoting rearranged products despite higher strain. Substituent placement at the 4-position is critical for directing reaction pathways .

Methodological Considerations

Q. What statistical approaches validate the reproducibility of this compound synthesis protocols?

  • Design of Experiments (DoE): Use factorial designs to test temperature, catalyst loading, and solvent interactions.
  • Control Charts: Monitor batch-to-batch variability in yield and purity.
  • Multivariate Analysis (PCA/PLS): Correlate reaction parameters with spectroscopic data to identify critical factors .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

  • Molecular Dynamics (MD): Simulate solvent effects on transition states.
  • DFT Calculations: Map potential energy surfaces for radical intermediates.
  • Machine Learning: Train models on existing bicyclo[2.2.2]octane reaction datasets to forecast regioselectivity .

Data Contradictions and Resolution

Q. How should researchers resolve conflicting data on the stability of this compound under acidic conditions?

Contradictions may arise from varying experimental setups (e.g., acid strength, temperature). Replicate studies under standardized conditions (e.g., 1M HCl, 25°C) and use LC-MS to track degradation products. Cross-validate with kinetic isotope effects (KIEs) to elucidate mechanisms (e.g., carbocation vs. radical pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.